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An In-Depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carbonitrile: Properties,
Synthesis, and Applications

Abstract

The 5-oxopyrrolidine (also known as the pyroglutamate or y-lactam) scaffold is a privileged
structure in medicinal chemistry, forming the core of numerous biologically active compounds.
Its rigid, five-membered ring system provides a valuable template for orienting functional
groups in three-dimensional space, facilitating interactions with biological targets. This technical
guide focuses on a specific, functionalized derivative, 1-Methyl-5-oxopyrrolidine-3-
carbonitrile. We will provide an in-depth analysis of its chemical properties, propose robust
synthetic strategies, explore its reactivity and potential for chemical derivatization, and discuss
its prospective applications in research and drug development. This document is intended for
researchers, chemists, and drug development professionals seeking to leverage this versatile
chemical intermediate.

The 5-Oxopyrrolidine Scaffold: A Cornerstone in

Chemical Science
Significance in Medicinal Chemistry

The pyrrolidinone ring is a common motif in both natural products and synthetic
pharmaceuticals. The parent compound, 2-pyrrolidinone, and its N-methylated analog, N-

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b069940?utm_src=pdf-interest
https://www.benchchem.com/product/b069940?utm_src=pdf-body
https://www.benchchem.com/product/b069940?utm_src=pdf-body
https://www.benchchem.com/product/b069940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Methyl-2-pyrrolidone (NMP), are widely recognized as highly stable, polar aprotic solvents.[1][2]
[3][4] However, the true value of the scaffold lies in its functionalization. Derivatives of 5-
oxopyrrolidine have demonstrated a wide array of biological activities, including antibacterial,
anticancer, and anti-inflammatory properties.[5][6][7][8] This broad utility stems from the
lactam's ability to act as a hydrogen bond acceptor and its conformational rigidity, which helps
to minimize the entropic penalty of binding to a protein target.

Focus on 1-Methyl-5-oxopyrrolidine-3-carbonitrile

1-Methyl-5-oxopyrrolidine-3-carbonitrile (CAS 172261-37-9) is a particularly valuable, albeit
less-studied, derivative.[9] The introduction of a nitrile group at the C3 position provides a
versatile chemical handle for a multitude of transformations. This nitrile moiety can be
converted into amines, carboxylic acids, amides, or complex heterocyclic systems, making the
parent molecule a powerful building block for combinatorial chemistry and targeted synthesis
campaigns. The N-methyl group blocks the lactam nitrogen from participating in hydrogen
bonding as a donor, which can be crucial for modulating solubility, membrane permeability, and
metabolic stability in drug candidates.

Physicochemical and Spectroscopic Properties
Core Structure and Nomenclature

The core structure consists of a five-membered lactam ring (pyrrolidinone) with a methyl group
on the nitrogen atom (position 1), a ketone (oxo group) at position 5, and a nitrile (carbonitrile)
group at position 3.

Caption: Structure of 1-Methyl-5-oxopyrrolidine-3-carbonitrile.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its
properties can be reliably predicted based on its structure and comparison to analogous
compounds like 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.[10][11]
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Property Predicted Value Source/Analogy
Molecular Formula CeHsN20
Molecular Weight 124.14 g/mol
CAS Number 172261-37-9 [9]

Predicted (Analogy to
XLogP3 -0.6t0-0.2

CeHoNO3[10])
Boiling Point >250 °C (est.) Predicted

Hydrogen Bond Donors

0

Hydrogen Bond Acceptors

3 (O, N of nitrile, N of lactam)

Predicted Spectroscopic Profile

The structural identification of this compound relies on a combination of standard spectroscopic

techniques. The following predictions are based on established principles of organic

spectroscopy.[12]

¢ H NMR Spectroscopy (in CDCls, 400 MHz):

o 0 ~3.8-4.0 ppm (1H, m): The proton at the C3 position, coupled to the adjacent C2 and C4

methylene protons.

[¢]

[¢]

o

o

0 ~3.4-3.6 ppm (2H, m): The C4 methylene protons.
0 ~2.8-3.0 ppm (2H, m): The C2 methylene protons.
0 ~2.9 ppm (3H, s): The singlet corresponding to the N-methyl protons.

Causality: The electron-withdrawing nature of the adjacent nitrile and carbonyl groups will

shift the C3 proton downfield. The N-methyl group appears as a sharp singlet as it has no

adjacent protons with which to couple.

e 13C NMR Spectroscopy (in CDCls, 100 MHz):
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o & ~175 ppm: The carbonyl carbon (C5) of the lactam.

o 0 ~118 ppm: The nitrile carbon (C=N).

o O ~50-55 ppm: The C4 methylene carbon.

o O ~45-50 ppm: The C2 methylene carbon.

o & ~30-35 ppm: The N-methyl carbon.

o 0 ~25-30 ppm: The C3 methine carbon.

o Causality: The carbonyl carbon is highly deshielded and appears furthest downfield. The
nitrile carbon is also characteristically downfield but less so than the carbonyl.

e IR Spectroscopy (ATR):

o

v ~2250 cm~* (medium, sharp): Characteristic C=N stretching vibration.

[¢]

v ~1680 cm~1 (strong, sharp): C=0 stretching vibration of the five-membered lactam.

[e]

v ~2900-3000 cm~* (medium): C-H stretching vibrations.

[e]

Causality: The position of the lactam carbonyl stretch is typical for a five-membered ring.
The nitrile stretch is a highly diagnostic, sharp peak in a relatively clean region of the
spectrum.[12]

o Mass Spectrometry (EI-MS):
o m/z 124 (M*): The molecular ion peak.

o Predicted Fragments: Fragmentation would likely involve the loss of the nitrile group (-26),
the N-methyl group (-15), or cleavage of the pyrrolidinone ring.

Synthesis Strategies

The synthesis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile is not widely documented, but a
robust and logical pathway can be designed based on established synthetic methodologies for
related y-lactam systems.[13][14]
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Retrosynthetic Analysis

A logical retrosynthetic approach involves a Michael addition, a powerful C-C bond-forming
reaction. The target molecule can be disconnected back to a simple a,3-unsaturated ester and
a source of the N-methylamine and nitrile functionalities.

Click to download full resolution via product page

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol: A Michael
Addition/Cyclization Approach

This protocol provides a step-by-step methodology for a plausible synthesis. The choice of
reagents and conditions is based on achieving high efficiency and selectivity.

Step 1: Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

o Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (250 mL).

o Reagent Addition: Add dimethyl itaconate (1 equiv.) to the methanol. Begin stirring.

» Methylamine Addition: Slowly add a solution of methylamine (1.1 equiv., 40% in water or 2M
in THF) dropwise to the flask at 0 °C.

o Causality: The initial reaction is a Michael addition of methylamine to the itaconate. Adding
the amine slowly at a reduced temperature controls the exothermicity of the reaction.

e Reaction and Cyclization: Allow the reaction to warm to room temperature and then heat to
reflux for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.
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o Causality: Heating promotes the intramolecular cyclization (amidation) of the Michael
adduct, where the secondary amine attacks one of the ester groups to form the stable five-
membered lactam ring, eliminating methanol.

o Workup: Cool the reaction mixture and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over
anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be
purified by column chromatography or distillation.

Step 2: Conversion of the Ester to 1-Methyl-5-oxopyrrolidine-3-carbonitrile
This conversion typically proceeds through a primary amide intermediate.

e Amidation: The purified methyl ester from Step 1 is treated with aqueous ammonia under
pressure or by bubbling ammonia gas through a solution in methanol. This converts the ester
to 1-methyl-5-oxopyrrolidine-3-carboxamide.

o Dehydration: The resulting primary amide is then dehydrated to the nitrile.

(¢]

Reagents: Common dehydrating agents include phosphorus oxychloride (POCIs),
trifluoroacetic anhydride (TFAA), or Burgess reagent.

o Protocol (using POCIs): To a solution of the amide (1 equiv.) in an inert solvent like
dichloromethane or pyridine at 0 °C, add phosphorus oxychloride (1.2 equiv.) dropwise.
Allow the reaction to stir at room temperature until completion (monitored by TLC).

o Workup: Carefully quench the reaction by pouring it over ice water and neutralizing with a
base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry, and
purify by chromatography to yield the final product, 1-Methyl-5-oxopyrrolidine-3-
carbonitrile.

o Trustworthiness: This two-step ester-to-nitrile conversion is a standard, reliable
transformation in organic synthesis. Each step can be monitored for completion, ensuring
a self-validating workflow.

Chemical Reactivity and Derivatization
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The true utility of this molecule is its potential as a scaffold. The nitrile group is a linchpin for
introducing diverse functionalities.

Reactivity of the Nitrile Group

o Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to the corresponding carboxylic
acid (1-methyl-5-oxopyrrolidine-3-carboxylic acid)[10] or, under milder conditions, the primary
amide.

e Reduction: The nitrile can be reduced to a primary amine (1-methyl-5-oxopyrrolidin-3-
yl)methanamine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic
hydrogenation. This introduces a basic center and a key linker for further functionalization.

o Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form
ketones after hydrolytic workup.

Derivatization Workflow

The following workflow illustrates how the core scaffold can be elaborated into a library of
compounds for screening in drug discovery programs.

1-Methyl-5-oxopyrrolidine-3-carbonitrile

Hydrolysis Reduction Cycloaddition
(H* or OH") (LiAIH4 or Hz/cat.) (NaNs)

Tetrazole Derivative

Carboxylic Acid Derivative Primary Amine Derivative

Reductive Amination,

Amide Coupling \Esterification Acylation, etc.

Amide Library Ester Library Substituted Amines

Click to download full resolution via product page
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Caption: Derivatization pathways from the core scaffold.

Applications in Research and Drug Development
Role as a Versatile Chemical Intermediate

As demonstrated, the primary application of 1-Methyl-5-oxopyrrolidine-3-carbonitrile is as a
versatile intermediate. Its straightforward synthesis and reactive handle allow for the efficient
construction of more complex molecules. It serves as a rigid scaffold to which various
pharmacophores can be attached.

Potential Biological Activity

While data on the target molecule is limited, the broader class of 5-oxopyrrolidine derivatives
has shown significant potential. Studies have documented potent antibacterial activity in
derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, with some compounds
showing efficacy against drug-resistant strains of S. aureus and E. coli.[5][7] Other research
has explored these scaffolds for developing novel anticancer agents.[8] The nitrile group itself
or its derivatives (amines, tetrazoles) can participate in crucial binding interactions with protein
targets, suggesting that libraries derived from this core could yield potent therapeutic
candidates.

Safety, Handling, and Storage
Hazard Identification

No specific safety data sheet (SDS) is widely available for 1-Methyl-5-oxopyrrolidine-3-
carbonitrile. However, based on its functional groups and related compounds, the following
hazards should be assumed:[15][16][17][18]

o Harmful if swallowed, inhaled, or in contact with skin. Organic nitriles can be toxic.
o Causes skin and serious eye irritation.

e May cause respiratory irritation.

Recommended Handling Procedures
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» Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.
[16]

» Personal Protective Equipment (PPE):
o Wear protective gloves (e.g., nitrile rubber), ensuring proper glove removal technique.[18]
o Wear chemical safety goggles or a face shield.[16]
o Wear a lab coat.

e Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapor, mist, or
gas. Keep away from heat, sparks, and open flames.[15][18]

Storage Conditions

o Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

o Keep locked up and away from incompatible materials such as strong oxidizing agents and
strong acids.[15]

Conclusion and Future Outlook

1-Methyl-5-oxopyrrolidine-3-carbonitrile represents a high-potential building block for
chemical synthesis and drug discovery. While not as extensively characterized as some
commodity chemicals, its structure combines the metabolic stability and favorable scaffold
properties of the N-methylated lactam with the synthetic versatility of the nitrile group. The
proposed synthetic routes are robust and based on well-understood organic reactions. Future
research should focus on the experimental validation of its physicochemical properties,
optimization of its synthesis, and the exploration of its derivatives in biological screening
campaigns. For medicinal chemists, this molecule offers a reliable starting point for the
development of novel therapeutics targeting a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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